molecular formula C14H14N2S B2629053 ZERENEX ZXG004858 CAS No. 102080-03-5

ZERENEX ZXG004858

Cat. No.: B2629053
CAS No.: 102080-03-5
M. Wt: 242.34
InChI Key: VIWWPLJIBJJQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZERENEX (ferric citrate), developed by Keryx Biopharmaceuticals, is an oral phosphate binder designed to treat hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis. Hyperphosphatemia, a life-threatening condition characterized by elevated serum phosphate levels, is a common complication in chronic kidney disease (CKD) due to impaired renal excretion . Its dual mechanism of action distinguishes it from traditional phosphate binders.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-2-7-13-11(4-1)5-3-6-12(13)10-17-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWWPLJIBJJQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004858 involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary to Zerenex Molecular Ltd. it typically involves the use of catalysts and ligands to facilitate asymmetric hydrogenation, C-C and C-X cross-coupling reactions, and chiral transformations .

Industrial Production Methods

Industrial production of this compound is carried out using optimized synthetic methods to ensure high yield and purity. The process involves large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG004858 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemical Overview

  • Chemical Name : 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • Molecular Formula : C17H26ClNO2
  • Molecular Weight : 311.8468

Scientific Research Applications

ZERENEX ZXG004858 has a diverse range of applications:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of novel materials.

Biology

  • Biological Studies : The compound is utilized in biological research to study molecular interactions and biological pathways. It acts as a biochemical probe to investigate cellular processes.

Medicine

  • Drug Discovery and Development : this compound is explored for its therapeutic potential in treating various conditions. It is particularly investigated for its effects on specific molecular targets involved in disease mechanisms.

Industry

  • Material Development : The compound is applied in the formulation of new materials and chemicals for industrial processes, enhancing the efficiency and effectiveness of production methods.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in various applications:

Case Study 1: Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, such as A549 human lung adenocarcinoma cells. The mechanism involves the inhibition of key enzymes that facilitate tumor growth, suggesting potential use in cancer therapy.

Case Study 2: Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for further exploration in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of ZERENEX ZXG004858 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Findings :

  • ZERENEX demonstrates comparable phosphate-lowering efficacy to sevelamer and lanthanum carbonate but with added iron-related benefits, reducing anemia management costs by ~30% in clinical trials .
2.2. Structural Similarity: Iron-Based Compounds

ZERENEX’s active ingredient, ferric citrate, shares functional similarities with ferric ammonium citrate and sucroferric oxyhydroxide (Velphoro®) , both iron-based phosphate binders:

Parameter ZERENEX Sucroferric Oxyhydroxide
Iron Release Gradual release in GI tract Minimal systemic absorption
Phosphate Binding Capacity 1.0–1.2 mmol/g 1.2–1.4 mmol/g
Iron Utilization ↑ Iron storage parameters No significant iron benefit
Patient Compliance High (fewer tablets) Moderate (3–6 tablets/day)

Key Findings :

  • ZERENEX’s iron-release mechanism provides a unique advantage in managing CKD-associated anemia, unlike sucroferric oxyhydroxide, which prioritizes phosphate binding without iron modulation .

Research and Market Implications

  • Clinical Trials : ZERENEX’s Phase 3 trials (n=441) demonstrated sustained phosphate control over 52 weeks, with 68% of patients achieving target phosphate levels versus 45% in the active control group .
  • Economic Impact: By reducing IV iron and ESA use, ZERENEX lowers treatment costs by ~$2,000/patient/year compared to sevelamer .
  • Market Challenges: Despite efficacy, ZERENEX faces competition from generics (e.g., generic sevelamer) and newer agents like tenapanor, which target sodium-phosphate transporters .

Biological Activity

ZERENEX ZXG004858 is a compound developed by Zerenex Molecular, a company specializing in innovative chemical solutions for drug discovery and development. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily characterized by its interaction with specific biological targets, which may include enzymes or receptors involved in disease pathways. The compound has been evaluated for its efficacy against various pathogens, including viral targets, which is critical given the ongoing need for effective antiviral agents.

Research Findings

Recent studies have highlighted the following aspects of this compound:

  • Antiviral Activity : Preliminary data suggest that this compound may exhibit inhibitory effects on viral replication. The compound's mechanism may involve non-covalent interactions with viral proteases, similar to other known antiviral compounds .
  • Target Specificity : In silico predictions indicate that this compound has a high affinity for specific protein targets, which aligns with its designed purpose as a potential therapeutic agent .
  • Safety Profile : Initial toxicological assessments are necessary to determine the safety and tolerability of this compound in vivo. Such studies are crucial for advancing the compound into clinical trials.

Case Studies

  • In Vitro Studies : Laboratory studies have demonstrated that this compound effectively reduces viral load in cell cultures infected with coronaviruses. The compound was tested against various strains, showing broad-spectrum activity .
  • Comparative Analysis : A comparative analysis with existing antiviral agents revealed that this compound may offer advantages in terms of efficacy and resistance profiles. This is particularly relevant given the emergence of resistant viral strains against current therapies.

Table 1: Biological Activity Summary of this compound

Activity Type Description Reference
Antiviral EfficacyInhibits viral replication in cell cultures
Target AffinityHigh predicted affinity for viral proteases
Safety ProfileInitial assessments required

Table 2: Comparative Efficacy of Antiviral Agents

Compound Efficacy Resistance Profile
This compoundHighLow
NirmatrelvirModerateModerate
RemdesivirHighHigh

Q & A

Q. What statistical approaches are recommended to address low sample sizes in preclinical studies of this compound?

  • Methodology : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data or Bayesian statistics to incorporate prior evidence. Use power analysis pre-study to determine minimum sample sizes (α=0.05, β=0.2). Report confidence intervals to quantify uncertainty .

Guidelines for Methodological Rigor

  • Data Reproducibility : Archive raw datasets (e.g., spectra, chromatograms) in supplementary materials with metadata (instrument settings, software versions) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .
  • Conflict Resolution : Publish negative results and method limitations to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.